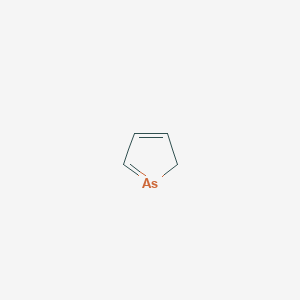
2H-arsole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-arsole is that one of the three tautomers of arsole that has the double bonds at positions 1 and 3. It is a tautomer of a 3H-arsole and a 1H-arsole.
Applications De Recherche Scientifique
Materials Science
Optical Properties and Mechanochromism
Recent studies have demonstrated that 2H-arsole exhibits interesting optical properties, including mechanochromism, where the compound changes color under mechanical stress. Research conducted by Kensuke Naka and colleagues at the Kyoto Institute of Technology revealed that crushing 2,5-diarylarsole crystals causes distinct spectral shifts from orange to bright yellow. This property is attributed to the low aromaticity of arsoles and their high structural stability, making them suitable for applications in smart materials and sensors .
Table 1: Optical Properties of this compound Derivatives
| Compound | Color Change | Mechanism |
|---|---|---|
| 2,5-Diarylarsole | Orange to Bright Yellow | Mechanochromic response |
| Phosphole | Minimal change | Less amenable to modification |
Coordination Chemistry
Dative Bonding and Complex Formation
this compound can act as a ligand in coordination complexes. Studies have shown that arsolyl-supported intermetallic complexes can be formed through dative bonding. For instance, the reaction of arsoles with transition metals leads to the formation of stable complexes with unique structural characteristics. These complexes have been characterized using various spectroscopic techniques, revealing insights into their electronic properties and potential reactivity .
Table 2: Summary of Arsolyl Complexes
| Complex | Metal | Yield (%) | Notable Properties |
|---|---|---|---|
| [Co(CO)₂(η⁵-AsC₄R₄)] | Cobalt | Modest | Air-sensitive |
| [Mn₂(CO)₁₀] | Manganese | Low | Cleavage of As-Ph bond observed |
Biochemical Applications
Potential Therapeutic Uses
While primarily studied for their chemical properties, arsoles also show promise in biochemistry. Investigations into their cytotoxic effects have indicated that certain arsole derivatives may possess anticancer activity. For example, compounds derived from arsoles have been tested against various cancer cell lines, demonstrating significant cytotoxicity . The mechanism is believed to involve the induction of apoptosis in cancer cells.
Table 3: Cytotoxicity of Arsole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Arsole Derivative A | HepG2 (Liver) | 2.57 | Apoptosis induction |
| Arsole Derivative B | MDA-MB-231 (Breast) | Varies | Cell cycle disruption |
Case Studies
Case Study 1: Mechanochromic Behavior
In a study focused on the mechanochromic behavior of arsoles, researchers synthesized various derivatives and subjected them to mechanical stress tests. The results showed a consistent color change across multiple samples, confirming the potential for these materials in developing responsive coatings and sensors .
Case Study 2: Coordination Complex Stability
Another investigation examined the stability of arsolyl complexes under varying environmental conditions. The study found that while some complexes remained stable under air exposure, others displayed significant degradation over time. This highlighted the importance of selecting appropriate ligands for desired stability in practical applications .
Analyse Des Réactions Chimiques
Coordination Chemistry
2H-Arsol exhibits robust donor properties, forming complexes with transition metals:
-
Cobalt Carbonyl Reactions :
[Co2(CO)8]+2H−Arsol→[Co(CO)2(η5−AsC4R4)]
These η⁵-arsolyl complexes (2a–e) are air-sensitive, with yields optimized via anaerobic chromatography . -
Mercury(II) Chloride Adducts :
2H−Arsol+HgCl2→[2c⋅HgCl(μ−Cl)]2
Crystallography reveals two isomers (syn and anti) with μ-Cl bridging .
Reactivity Comparisons
Arsenic’s lower electronegativity vs. phosphorus impacts reactivity:
-
Addition Reactions :
Arsolyl rings (As=C) react faster than phospholyl (P=C) analogs with nucleophiles . -
Halogen Abstraction :
AsCl3+LewisAcids→[As+]
Phosphorus analogs (e.g., phosphenium ions) show lower reactivity .
Structural Insights
Crystallographic data highlight bonding nuances:
Propriétés
Formule moléculaire |
C4H5As |
|---|---|
Poids moléculaire |
128 g/mol |
Nom IUPAC |
2H-arsole |
InChI |
InChI=1S/C4H5As/c1-2-4-5-3-1/h1-3H,4H2 |
Clé InChI |
FSEACDQJKJPNJR-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=[As]1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















